Thiopyronine

Description

Structure

3D Structure of Parent

Properties

CAS No. |

2412-14-8 |

|---|---|

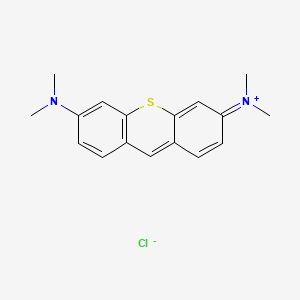

Molecular Formula |

C17H19ClN2S |

Molecular Weight |

318.9 g/mol |

IUPAC Name |

[6-(dimethylamino)thioxanthen-3-ylidene]-dimethylazanium;chloride |

InChI |

InChI=1S/C17H19N2S.ClH/c1-18(2)14-7-5-12-9-13-6-8-15(19(3)4)11-17(13)20-16(12)10-14;/h5-11H,1-4H3;1H/q+1;/p-1 |

InChI Key |

QYZIDAZFCCVJNS-UHFFFAOYSA-M |

SMILES |

CN(C)C1=CC2=C(C=C1)C=C3C=CC(=[N+](C)C)C=C3S2.[Cl-] |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C=C3C=CC(=[N+](C)C)C=C3S2.[Cl-] |

Synonyms |

thiopyronine |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Thiopyronine

Diverse Synthetic Routes to Thiopyronine Core Structures

The construction of the fundamental this compound xanthene core can be achieved through several synthetic approaches, ranging from classical thionation reactions to more modern cross-coupling strategies.

The traditional and most direct method for preparing this compound involves the conversion of its oxygen-containing counterpart, pyronine. Pyronine dyes themselves are well-established compounds, and their synthesis provides the necessary precursors for thionation.

A key intermediate, pyronin-9-thione (this compound), is synthesized from pyronine in a high-yielding process. rsc.orgresearchgate.net One effective method involves reacting Pyronin Y with sodium sulfide (B99878) nonahydrate and elemental sulfur in a dimethylformamide (DMF) solvent at an elevated temperature (e.g., 110 °C). rsc.orgresearchgate.net This pathway is noted for its operational simplicity, short reaction time, low toxicity, and suitability for gram-scale synthesis, achieving yields of up to 90%. rsc.orgresearchgate.net Mechanistic studies suggest that the trisulfur (B1217805) radical anion (S3•−) plays a critical role in the formation of the C=S bond during this thionation process. rsc.orgresearchgate.net

Recent advancements in organic synthesis have introduced novel methods that utilize this compound as a versatile building block. Desulfitative cross-coupling reactions have emerged as a powerful tool for carbon-carbon bond formation. This strategy leverages the thiocarbonyl group of this compound as a reactive handle for introducing new functionalities at the 9-position of the xanthene core.

Specifically, the desulfitative Sonogashira cross-coupling reaction has been successfully applied to this compound for the first time to synthesize near-infrared (NIR) absorbing arylacetylene-containing rhodamine dyes. This reaction is typically mediated by a copper(I) salt, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC), and catalyzed by a palladium complex, like Pd(PPh₃)₄. The process involves the coupling of this compound with various terminal arylacetylenes under mild, neutral conditions, effectively extruding the sulfur atom to form a new C-C bond. This method is valued for avoiding the use of harsh organolithium reagents and for its broad substrate scope, providing good to excellent yields.

Functionalization and Derivatization Strategies

Once the this compound core is synthesized, its properties can be finely tuned through the attachment of various functional groups and molecular structures.

The introduction of arylacetylene groups at the 9-position of the pyronine structure is a key strategy for red-shifting the dye's absorption and emission spectra. The desulfitative Sonogashira cross-coupling reaction is a prime example of this functionalization. This palladium-catalyzed, copper-mediated reaction allows for the direct coupling of this compound with a wide range of substituted arylacetylenes. The reaction proceeds smoothly at 0 °C in DMF, demonstrating tolerance to various functional groups on the arylacetylene partner, including methoxy, methyl, halogen, and cyano groups. The introduction of the acetylene (B1199291) bridge via this method has been shown to induce a significant bathochromic (red) shift of over 60 nm in the resulting rhodamine dyes.

| Arylacetylene Substituent (R) | Product | Yield (%) |

|---|---|---|

| Phenyl | 9-(Phenylethynyl)pyronine derivative | 92% |

| 4-Methoxyphenyl | 9-((4-Methoxyphenyl)ethynyl)pyronine derivative | 85% |

| 4-Fluorophenyl | 9-((4-Fluorophenyl)ethynyl)pyronine derivative | 82% |

| 4-Chlorophenyl | 9-((4-Chlorophenyl)ethynyl)pyronine derivative | 88% |

| 4-Bromophenyl | 9-((4-Bromophenyl)ethynyl)pyronine derivative | 86% |

| Thiophen-2-yl | 9-(Thiophen-2-ylethynyl)pyronine derivative | 75% |

Note: The data presented are representative examples derived from published research findings. The specific pyronine substrate and reaction conditions may vary.

The derivatization of the thioxanthene (B1196266) scaffold, of which this compound is a member, can also involve the introduction of other heterocyclic systems to create more complex molecular architectures with unique properties. While the direct conjugation of coumarin (B35378) to this compound is not widely reported, related transformations on the thioxanthene core demonstrate the feasibility of incorporating heterocyclic moieties.

For instance, tetracyclic thioxanthene derivatives can be synthesized from a 1-chloro-thioxanthenone precursor via a copper-catalyzed Ullmann-type C-N coupling with secondary amines, followed by a concerted dehydrative cyclization. nih.gov This reaction creates a new fused quinazoline-like ring system, effectively incorporating a complex heterocyclic structure onto the parent thioxanthene framework. nih.gov This type of intramolecular cyclization and annulation strategy represents a powerful method for building fused heterocyclic systems, opening pathways to novel theranostic agents and fluorescent dyes. nih.gov

Sulfidation of Carbonyl Groups to Thiocarbonyls

The transformation of a carbonyl group to a thiocarbonyl is a fundamental step in the synthesis of this compound. This conversion is typically achieved through a thionation reaction, where a thionating agent is used to replace the oxygen atom of the carbonyl group with a sulfur atom.

A widely employed reagent for this purpose is 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, commonly known as Lawesson's reagent. wikipedia.orgsantiago-lab.com The reaction mechanism involves the dissociation of Lawesson's reagent into a reactive dithiophosphine ylide intermediate. wikipedia.orgorganic-chemistry.org This intermediate then reacts with the carbonyl group to form a transient thiaoxaphosphetane ring, which subsequently undergoes a cycloreversion, similar to the Wittig reaction, to yield the desired thiocarbonyl and a stable phosphorus-oxygen double bond. organic-chemistry.org

The reaction is generally carried out by heating the pyronine precursor with Lawesson's reagent in an anhydrous, nonpolar solvent such as toluene (B28343) or xylene. santiago-lab.com While effective, traditional methods can require prolonged reaction times and high temperatures. mdpi.com To address these limitations, microwave-assisted organic synthesis has been explored as a more efficient alternative, often leading to shorter reaction times and improved yields. organic-chemistry.org

Another facile method for the synthesis of pyronin-9-thione (a this compound derivative) utilizes a trisulfur radical anion (S3•−) mechanism. researchgate.net This approach offers advantages such as a short reaction time, operational simplicity, and lower toxicity, making it suitable for large-scale synthesis. researchgate.netrsc.org

Halogenation and Heavy-Atom Effect Exploitation

The introduction of halogen atoms, such as bromine or iodine, into the this compound structure is a key strategy for modulating its photophysical properties. This is primarily due to the "heavy-atom effect," which enhances the probability of intersystem crossing (ISC)—a transition from an excited singlet state to a triplet state. st-andrews.ac.ukresearchgate.net An increased ISC rate is desirable for applications like photodynamic therapy, as it leads to a higher quantum yield of singlet oxygen, a potent cytotoxic agent. researchgate.net

The halogenation of this compound can be achieved through various synthetic methods. For example, bromination can be carried out using reagents like N-bromosuccinimide (NBS) in a suitable solvent. researchgate.net The reaction conditions can be controlled to achieve selective mono- or poly-halogenation at specific positions on the aromatic rings of the this compound scaffold. researchgate.netnih.govmdpi.com

The position and number of halogen atoms significantly influence the photophysical properties. rsc.org Generally, increasing the atomic number and the number of halogen substituents leads to a more pronounced heavy-atom effect. st-andrews.ac.uk This results in a shorter emissive lifetime of the excited state and an increased efficiency of triplet state formation. st-andrews.ac.ukrsc.org

Table 1: Illustrative Photophysical Data of Halogenated Dyes

| Compound | Singlet State Lifetime | Triplet Quantum Yield | Singlet Oxygen Quantum Yield |

|---|---|---|---|

| Non-halogenated this compound | ~5 ns | ~0.4 | ~0.5 |

| Brominated this compound | ~2 ns | ~0.7 | ~0.8 |

| Iodinated this compound | <1 ns | >0.9 | >0.9 |

This table provides generalized data to illustrate the trend of the heavy-atom effect. Actual values can vary based on the specific molecular structure and experimental conditions.

Conjugation with Biomolecule-Targeting Moieties

To enhance the specificity of this compound for particular biological targets, it can be covalently linked to biomolecules such as proteins, peptides, or antibodies. nih.govnih.gov This process, known as bioconjugation, allows for the targeted delivery of the photosensitizer to specific cells or tissues, thereby minimizing off-target effects. nih.gov

The chemical strategies for bioconjugation typically involve the use of crosslinking reagents that have reactive groups at both ends. thermofisher.comyoutube.com One common approach is to first introduce a reactive functional group, such as a primary amine or a sulfhydryl group, onto the this compound core. thermofisher.com This functionalized this compound can then be reacted with a corresponding functional group on the biomolecule. mdpi.com

For example, N-hydroxysuccinimide (NHS) esters are frequently used to react with primary amines on proteins to form stable amide bonds. thermofisher.com The reaction is typically carried out in a buffered aqueous solution at a slightly alkaline pH. thermofisher.com Other common bioconjugation reactions include the formation of thioether bonds through the reaction of maleimides with sulfhydryl groups. nih.gov

The choice of conjugation strategy depends on several factors, including the nature of the biomolecule, the desired stability of the conjugate, and the reaction conditions that are compatible with maintaining the biological activity of the targeting moiety. nih.gov

Synthesis of Amino- and Iminopyronine Analogues

The synthesis of amino- and iminopyronine analogues involves the introduction of nitrogen-containing functional groups into the pyronine scaffold, which can significantly alter the electronic and photophysical properties of the dye.

Amino-pyronine analogues can be synthesized by introducing one or more amino groups onto the aromatic rings of the pyronine structure. nih.gov A common synthetic route involves the nitration of the pyronine precursor, followed by the reduction of the nitro group to an amino group. mdpi.com The Strecker amino acid synthesis, which involves the reaction of an aldehyde or ketone with ammonia (B1221849) and cyanide followed by hydrolysis, provides a general method for the synthesis of α-amino acids that could be adapted for the synthesis of more complex amino-functionalized precursors. wikipedia.orgmasterorganicchemistry.com

Imino-pyronine analogues , where the oxygen atom of the xanthene core is replaced by a nitrogen atom, can also be synthesized. researchgate.net The synthesis of these aza-analogues often requires multi-step procedures. For instance, the synthesis of N-aminopyrazine analogues of nucleosides has been reported, which involves the construction of a nitrogen-containing heterocyclic ring system. nih.gov The synthesis of aminopyrazole analogues has also been explored as inhibitors for cyclin-dependent kinases. nih.gov

The introduction of amino and imino functionalities can lead to changes in the absorption and emission spectra, as well as the quantum yields of fluorescence and singlet oxygen generation. These modifications provide a means to fine-tune the properties of this compound for specific applications.

Regioselective Modifications and Yield Optimization

Achieving regioselectivity in the chemical modification of this compound is crucial for establishing clear structure-activity relationships and for optimizing its performance in various applications. Regioselective synthesis aims to introduce functional groups at specific positions on the this compound scaffold. researchgate.net For instance, in the context of halogenation, the precise placement of heavy atoms can have a more significant impact on the heavy-atom effect compared to random substitution.

Various strategies can be employed to achieve regioselectivity, including the use of directing groups, blocking groups, or the careful control of reaction conditions such as temperature, solvent, and the choice of reagents. For example, in the synthesis of certain heterocyclic compounds, the reaction pathway can be directed to a specific regioisomer by controlling the reaction temperature and the nature of the catalyst.

Yield optimization is another critical aspect of the synthesis of this compound and its derivatives. This involves a systematic investigation of reaction parameters to maximize the product yield and minimize the formation of byproducts. Factors that can be optimized include:

Reaction Time and Temperature: Finding the optimal balance to ensure complete reaction without decomposition of the product.

Solvent: The choice of solvent can significantly influence reaction rates and yields.

Catalyst: The use of an appropriate catalyst can accelerate the reaction and improve its efficiency.

Stoichiometry of Reactants: Adjusting the ratio of reactants to drive the reaction to completion.

For the thionation step using Lawesson's reagent, for example, microwave-assisted synthesis has been shown to reduce reaction times and improve yields compared to conventional heating methods. mdpi.com Similarly, for bioconjugation reactions, optimizing the pH, temperature, and concentration of reactants is essential to achieve high conjugation efficiency while preserving the biological activity of the targeting molecule.

Spectroscopic Investigations of Thiopyronine and Its Derivatives

Electronic Absorption Spectroscopy

The electronic absorption spectra of Thiopyronine and its related compounds provide insights into their electronic transitions, molecular structure, and interactions with their surroundings.

Absorption Maxima and Band Shapes in Various Solvents

The absorption spectra of this compound derivatives are characterized by distinct absorption maxima (λmax) that are influenced by the specific molecular structure and the solvent environment. For instance, a this compound derivative formed via a reaction with a sulfur mustard simulant exhibits a characteristic absorption band at approximately 567 nm researchgate.netnih.gov. In related polymethine dyes, such as the THIATS J-aggregate dye, the monomeric form absorbs around 515 nm, while aggregated species show a red-shifted absorption band at approximately 625 nm lu.se. Studies on thienylthiazole boron complexes, which share structural similarities with some dye classes, reveal absorption maxima around 577-582 nm in nonpolar solvents like n-hexane and MCH, often displaying vibronic fine structure mdpi.com. In contrast, more polar solvents tend to lead to structureless absorption bands for these compounds mdpi.com. The 2-aminophenothiazine (APH) molecule shows absorption bands at approximately 380 nm and in the 480-500 nm range researchgate.net.

Table 3.1.1: Absorption Maxima of this compound and Related Compounds in Various Solvents

| Compound/Derivative | Solvent(s) | Absorption Maximum (λmax) | Band Shape Description | Citation(s) |

| This compound derivative (SM) | Not specified (product of reaction) | ~567 nm | Characteristic absorption band | researchgate.netnih.gov |

| This compound (general) | Not specified | ~582 nm | Characteristic absorption band | researchgate.net |

| PYR (related dye) | Aqueous solution | ~567 nm | Not specified | researchgate.net |

| THIATS (J-aggregate dye) | Aqueous solution | ~515 nm (monomer) | Monomer absorption | lu.se |

| Aqueous solution | ~625 nm (aggregate) | Aggregate absorption | lu.se | |

| Thienylthiazole Boron Complex 2 | n-Hexane, MCH | ~577-582 nm | Vibronic fine structure | mdpi.com |

| Thienylthiazole Boron Complex 3 | n-Hexane, MCH | ~577-582 nm | Vibronic fine structure | mdpi.com |

| 2-aminophenothiazine (APH) | Acetonitrile (B52724) | ~380 nm, ~480-500 nm | Not specified | researchgate.net |

Solvatochromism Analysis and Environmental Effects

Solvatochromism, the change in absorption spectra with solvent polarity, is a significant characteristic of many dyes, including this compound derivatives. The electronic structure of these molecules often leads to varying interactions with different solvent environments, resulting in shifts in absorption bands. For example, the conversion of a probe to a this compound derivative involves a substantial shift in the absorption band from 445 nm to 567 nm, enabling better separation of excitation and emission wavelengths researchgate.netnih.gov. This marked spectral shift indicates a significant change in the electronic environment and likely a strong interaction with the surrounding solvent molecules.

In related dye systems, such as thienylthiazole boron complexes, increasing solvent polarity can lead to a bathochromic shift (red shift) of absorption bands, accompanied by a loss of vibronic fine structure, resulting in broader, structureless bands mdpi.com. Conversely, some compounds exhibit negative solvatochromism, where absorption bands shift to shorter wavelengths (blue shift) with increasing solvent polarity wikipedia.org. The dielectric constant and hydrogen bonding capacity of a solvent are key factors influencing these spectral changes wikipedia.org. These solvent-dependent spectral shifts are valuable for characterizing solvent properties and for designing probes responsive to environmental changes wikipedia.org.

Concentration-Dependent Absorption Phenomena (e.g., Aggregation)

The absorption spectra of this compound and related dyes can be significantly altered by changes in concentration, often due to the formation of molecular aggregates. For dyes like THIATS, increasing concentration leads to the formation of J-aggregates, characterized by a distinct red-shifted absorption band (e.g., from 515 nm to 625 nm) lu.se. This aggregation phenomenon is attributed to intermolecular interactions, such as π-π stacking, which are often facilitated by the planar structure of these dye molecules semanticscholar.orgsbq.org.br.

Studies on phenothiazine (B1677639) dyes, including this compound, have shown that they can readily form aggregates on surfaces or in solution, even at low concentrations, depending on the presence of aggregation-inducing agents or specific environments semanticscholar.orgsbq.org.brpsu.edu. For instance, Methylene (B1212753) Blue (MB), Thionine (B1682319), and this compound exhibit analogous aggregation behaviors on dendrimer surfaces, with aggregation being readily detectable via UV-vis spectroscopy psu.edu. The monomer absorption of MB at 666 nm decreases as dimers and higher aggregates form, indicating a shift in spectral intensity towards aggregate-specific bands psu.edu. These aggregation processes are crucial as they can alter the photophysical properties, such as fluorescence and light absorption, of the dye molecules.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a powerful tool for characterizing the emissive properties of this compound and its derivatives, providing information on emission wavelengths, spectral bandwidths, and quantum efficiencies.

Emission Maxima and Band Characteristics

The fluorescence emission spectra of this compound derivatives are typically characterized by specific emission maxima (λem) and band shapes. For instance, a PYR derivative, likely related to this compound, exhibits an emission maximum at approximately 567 nm when excited at its absorption maximum researchgate.net. Other this compound derivatives are noted for emitting an intensive pink fluorescence researchgate.netnih.gov.

In related dye systems, such as the THIATS J-aggregate dye, the monomeric form shows minimal or no fluorescence, while the aggregated species emit fluorescence with a peak at around 638 nm lu.se. Thienylthiazole boron complexes can display fluorescence with peak maxima at wavelengths such as 740 nm and 726 nm, often exhibiting large Stokes shifts mdpi.com. The band shapes of these emissions can vary; in polar solvents, the emission bands of some related compounds are devoid of vibronic fine structure mdpi.com. For molecule 1b, emission maxima have been reported in the range of 585-591 nm in nonpolar solvents, shifting to 800-774 nm in more polar solvents like acetonitrile mdpi.com.

Table 3.2.1: Fluorescence Emission Maxima of this compound and Related Compounds

| Compound/Derivative | Excitation Wavelength (λex) | Emission Maximum (λem) | Band Characteristics | Citation(s) |

| PYR (related dye) | ~567 nm | ~567 nm | Not specified | researchgate.net |

| This compound derivative (SM) | Not specified | Not specified | Intensive pink | researchgate.netnih.gov |

| THIATS (J-aggregate dye) | Not specified | ~638 nm (aggregate) | Aggregate emission | lu.se |

| Thienylthiazole Boron Complex 2 | Not specified | ~740 nm | Large Stokes shift | mdpi.com |

| Thienylthiazole Boron Complex 3 | Not specified | ~726 nm | Large Stokes shift | mdpi.com |

| Thienylthiazole Boron Complex 1b | Not specified | ~585-591 nm (nonpolar) | Vibronic structure | mdpi.com |

| Not specified | ~774-800 nm (polar) | Structureless | mdpi.com |

Fluorescence Quantum Yield Determinations

The fluorescence quantum yield (ΦF) is a measure of the efficiency of fluorescence, representing the ratio of photons emitted to photons absorbed. For this compound derivatives, significant increases in quantum yield have been observed upon structural modification. For instance, upon conversion from a probe to a this compound derivative, the fluorescence quantum yield can dramatically increase from less than 0.002 to 0.53 researchgate.netnih.gov. This enhancement is critical for sensitive detection applications.

In related dye classes, quantum yields can vary widely. For example, certain thienylthiazole boron complexes exhibit low quantum yields, such as 0.01 and 0.07 for molecules 2 and 3, respectively, with quantum yields often decreasing in more polar solvents mdpi.com. For context, Thioflavin T, a dye used in amyloid fibril studies, shows quantum yields ranging from 0.0001 in water to 0.28 in rigid solutions and 0.43 when incorporated into amyloid fibrils plos.org. The efficiency of fluorescence is highly dependent on the molecular environment and structure.

Fluorescence Lifetime Measurements (e.g., Time-Resolved Techniques)

Fluorescence lifetime (FLT) is a fundamental photophysical parameter representing the average time a fluorophore spends in an excited state before returning to the ground state through photon emission or non-radiative decay sigmaaldrich.comqutools.comuniklinikum-jena.denih.gov. This intrinsic property is independent of fluorophore concentration or excitation intensity, making it a robust indicator of the local molecular environment and sensitive to quenching processes sigmaaldrich.comuniklinikum-jena.de. Time-domain techniques, such as Time-Correlated Single Photon Counting (TCSPC), are commonly employed to measure fluorescence lifetimes, which typically range from picoseconds to nanoseconds for fluorescent molecules sigmaaldrich.comqutools.comlightcon.com.

Table 1: Triplet State Parameters for this compound

| Excitation Irradiance (kW cm⁻²) | T (Fraction) | tT (Lifetime, ms) |

| 4 | 0.53 | 0.68 |

| 10 | 0.71 | 0.42 |

| 42 | 0.87 | 0.14 |

Data adapted from researchgate.net.

Stokes Shift Characterization and Optimization

The Stokes shift, defined as the spectral difference between the absorption maximum and emission maximum of a fluorophore, is a critical parameter in fluorescence spectroscopy. A larger Stokes shift is highly desirable as it minimizes spectral overlap between excitation and emission, thereby reducing self-quenching through reabsorption and improving the signal-to-noise ratio in various imaging applications researchgate.netnih.govresearchgate.netmdpi.commdpi.comnih.gov. This is particularly important for advanced techniques like multicolor fluorescence microscopy and super-resolution imaging, where spectral multiplexing and reduced autofluorescence interference are crucial nih.govresearchgate.net.

While specific quantitative data for the Stokes shift of this compound itself is not extensively detailed in the provided search results, the broader class of "thiopyronin dyes" has been referenced in the context of developing fluorophores with large Stokes shifts nih.govresearchgate.net. Research into xanthene derivatives, which share structural similarities with pyronin dyes, has explored strategies to enlarge their Stokes shifts for improved bioimaging capabilities researchgate.netresearchgate.net. The optimization of Stokes shifts remains a key objective in the rational design of fluorescent probes for sensitive and specific detection in complex biological systems researchgate.netmdpi.com.

Fluorescence Quenching Studies and Mechanisms

Fluorescence quenching refers to any process that reduces the fluorescence intensity of a sample. These processes can occur through various mechanisms, including dynamic (collisional) quenching by species like molecular oxygen or iodide ions, static quenching (formation of non-fluorescent complexes), energy transfer, or electron transfer researchgate.netmuni.cznih.gov. Understanding quenching mechanisms is vital for interpreting fluorescence data and for designing molecules with specific photophysical properties.

In the context of this compound, studies have indicated that aggregation of the dye can lead to self-quenching, thereby reducing its photoinactivation efficiency nih.govpnas.org. Time-resolved fluorescence studies have been employed to support these findings, highlighting the influence of dye-virus interactions and aggregation states on quenching phenomena nih.govpnas.org. The photophysical properties of related pyronin dyes, which would inherently include their susceptibility to various quenching mechanisms, are also subjects of ongoing research muni.cz.

Excitation-Emission Matrix (EEM) Spectroscopy

Excitation-Emission Matrix (EEM) spectroscopy, also known as total luminescence spectroscopy, is a powerful technique that captures fluorescence intensity across a range of excitation and emission wavelengths, generating a three-dimensional contour plot horiba.comshimadzu.compjoes.comedinst.commdpi.com. This provides a comprehensive "molecular fingerprint" of a sample, enabling the identification and characterization of multiple fluorophores within complex mixtures, such as dissolved organic matter (DOM) in natural waters horiba.comshimadzu.compjoes.comedinst.com. EEMs are particularly valuable for applications requiring multi-component analysis and are often coupled with statistical methods like Parallel Factor Analysis (PARAFAC) for detailed deconvolution pjoes.commdpi.com.

However, specific studies applying EEM spectroscopy directly to this compound were not identified within the provided search results. The literature reviewed primarily discusses EEM applications for characterizing other complex organic substances in environmental samples horiba.comshimadzu.compjoes.comedinst.commdpi.com.

Phosphorescence and Triplet State Spectroscopy

Phosphorescence is a photoluminescent phenomenon originating from the radiative decay of molecules from a triplet excited state back to the singlet ground state. This process is typically characterized by longer emission lifetimes compared to fluorescence due to the spin-forbidden nature of the transition nih.govacs.orgarxiv.org. Triplet state spectroscopy encompasses techniques used to investigate these long-lived excited states, often providing insights into molecular structure, electronic properties, and intersystem crossing mechanisms acs.orgarxiv.orgnih.gov. These investigations frequently employ optical spectroscopy at cryogenic temperatures or electron paramagnetic resonance (EPR) to probe the spin-polarized triplet states acs.orgarxiv.orgnorthwestern.edu.

Characterization of the Lowest Phosphorescent State

Research has been conducted to characterize the lowest phosphorescent state of this compound. These studies indicate that this compound possesses a lowest triplet state located in the red spectral region acs.orgacs.org. Investigations using optical and EPR methods at 77 K have revealed that the phosphorescence lifetime of this triplet state is dependent on concentration acs.org. Furthermore, specific parameters characterizing the triplet state dynamics of this compound have been determined, including lifetimes that vary with excitation irradiance, as detailed in Table 1 researchgate.net.

Zero-Field-Splitting Parameter Analysis

Zero-field splitting (ZFS) describes the lifting of degeneracy of spin states in molecules or ions with multiple unpaired electrons, even in the absence of an external magnetic field mdpi.compitt.eduwikipedia.org. The ZFS parameters, typically denoted as D (axial component) and E (rhombic component), quantify these interactions and are crucial for understanding the electronic structure and spin dynamics of triplet states northwestern.edumdpi.compitt.eduwikipedia.orgrsc.org.

For this compound, studies have shown that its zero-field-splitting (ZFS) constants are concentration-dependent acs.org. Specifically, the ZFS parameter D* and the phosphorescence lifetime of the lowest triplet state decrease with increasing concentration, from 1 M to 10⁻² M acs.org. A D* value of 0.0656 cm⁻¹ has been reported, potentially representing an isolated this compound molecule acs.org.

Table 2: Zero-Field Splitting Parameter for this compound

| Parameter | Value (cm⁻¹) | Concentration Dependence | Notes |

| D* | 0.0656 | Decreases with increasing concentration (1 M to 10⁻² M) | Possibly represents isolated molecules. |

Data adapted from acs.org.

Triplet State Lifetimes and Deactivation Pathways

Research into the excited states of this compound has focused on its triplet state, which plays a crucial role in its photophysical and photochemical properties. Studies have indicated that the phosphorescence lifetime of this compound's lowest triplet state is concentration-dependent. Specifically, the lifetime has been observed to decrease as the concentration of this compound increases from 1 M to 10⁻² M acs.org. This concentration-dependent behavior suggests that intermolecular interactions or aggregation processes may influence the deactivation pathways of the triplet state. While specific numerical values for triplet state lifetimes under various conditions are not extensively detailed in the provided snippets, the observed trend points towards efficient deactivation mechanisms at higher concentrations. General principles of triplet state deactivation include non-radiative decay to the ground state, intersystem crossing (ISC) from higher triplet states, and quenching by external species such as oxygen nih.govedinst.com. The decrease in the zero-field-splitting parameter (D*) with increasing concentration, as reported in acs.org, further supports the notion of electronic delocalization or interaction between this compound molecules in the triplet state.

Advanced Spectroscopic Techniques

Electron Paramagnetic Resonance (EPR) Studies of Triplet States

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for investigating paramagnetic species, including molecules in triplet states, which possess unpaired electrons libretexts.orgethz.ch. EPR studies on this compound have been conducted at low temperatures (77 K) using photoexcitation to populate its triplet state acs.org. These investigations have yielded valuable information regarding the zero-field-splitting (ZFS) parameters, such as D, which characterize the magnetic interactions within the triplet state. The EPR spectra of this compound at 77 K and a microwave frequency of 9239 MHz have been recorded, with characteristic resonance fields observed at approximately 3178, 3392, 3651, 2959, 3739, and 2863 Gauss acs.org. A zero-field-splitting parameter (D) of 0.1097 cm⁻¹ was determined at a specific concentration acs.org. As noted previously, both the D* value and the phosphorescence lifetime were found to decrease with increasing concentration, indicating changes in the electronic environment or interactions of the triplet state acs.org. EPR techniques, particularly pulsed EPR methods, are instrumental in studying the kinetic characteristics and relaxation properties of excited triplet states nih.gov.

Vibrational Spectroscopy (IR, Raman) for Molecular Level Information

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides detailed information about the molecular structure of this compound and its derivatives by probing the vibrational modes of its chemical bonds edinst.comuni-siegen.deksu.edu.sa. IR spectroscopy relies on the absorption of infrared radiation, which occurs when molecular vibrations lead to a change in the molecule's dipole moment edinst.comuni-siegen.de. Raman spectroscopy, conversely, is based on the inelastic scattering of light, where vibrations cause a change in the molecule's polarizability edinst.comuni-siegen.de. These complementary techniques can identify functional groups, determine bond strengths, and monitor chemical reactions uni-siegen.de. For instance, in related compounds like thyronine hormones, IR spectroscopy has revealed characteristic bands around 1600 cm⁻¹ associated with zwitterionic NH₃⁺ and COO⁻ groups conicet.gov.ar. While specific IR and Raman spectral data for this compound itself are not extensively detailed in the provided snippets, these methods are generally employed to confirm the presence of specific functional groups and to analyze structural variations in derivatives researchgate.netmdpi.com.

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry for Structural Elucidation

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable techniques for the structural elucidation of this compound and its derivatives. NMR spectroscopy offers detailed insights into molecular structure, connectivity, and conformation by exploiting the magnetic properties of atomic nuclei fepbl.comcicbiomagune.es. Techniques such as ¹H NMR and ¹³C NMR, along with multidimensional NMR experiments (e.g., COSY, HSQC, HMBC), provide precise information about the arrangement of atoms within the molecule cicbiomagune.es. NMR is particularly valuable for its ability to provide direct structural information and quantitative data, often complementing the capabilities of MS frontiersin.org. Mass spectrometry, on the other hand, is crucial for determining the molecular weight and elemental composition of compounds mdpi.comcurrenta.de. High-resolution MS, often coupled with ionization techniques like Electrospray Ionization (ESI), allows for accurate mass measurements, while tandem MS (MS/MS) provides structural details through the analysis of fragmentation patterns mdpi.comcurrenta.de. For example, mass fragmentation patterns have been discussed for thiophene-thiourea derivatives, aiding in their characterization researchgate.net. The combined application of NMR and MS provides a robust approach to unambiguously identify and characterize this compound and its related compounds.

Data Tables

EPR Spectral Data for this compound at 77 K

| Parameter | Value | Units | Notes |

| Microwave Frequency | 9239 | MHz | X-band |

| Resonance Fields | 3178, 3392, 3651, 2959, 3739, 2863 | Gauss | Observed spectral lines |

| Zero-Field-Splitting (D*) | 0.1097 | cm⁻¹ | Concentration-dependent |

List of Compounds Mentioned

Benzil

Benzophenone

Chloroethyl nitrosourea (B86855) derivatives (CENUs)

Curcumin

Fullerenes

Isopropyl thioxanthone (ITX)

Lomustine

Nimustine

Naphthalene

Pteridines

Riviciclib

Semustine

2-seleno-thymine

Thiophene-thiourea derivatives

Thymine

Thyronine hormones (T2, T3, T4)

Triazine-based hydrazone derivatives

Uracil

This compound

Photophysical Properties and Energy Transfer Processes

Light Absorption and Excited State Formation

Thiopyronine absorbs light in the visible spectrum, a fundamental step in its photochemical activity. Upon absorption of a photon with energy matching the electronic transition, an electron within the molecule is promoted from a lower-energy occupied molecular orbital to a higher-energy unoccupied molecular orbital, creating an excited state quia.com. The characteristic absorption band for this compound is observed at approximately 582 nm researchgate.net. This absorption initiates the cascade of events that define its photophysical behavior.

Radiative and Non-Radiative Decay Pathways

Once in an excited state, molecules like this compound can return to their ground state through various deactivation pathways. These pathways are broadly categorized as radiative decay, which involves the emission of light (fluorescence or phosphorescence), and non-radiative decay, which involves the dissipation of energy as heat or through internal conversion and intersystem crossing edinst.comstackexchange.comdiva-portal.orgcas.cn.

The triplet state of this compound has been a focus of study due to its role in photosensitization. The lifetime of this triplet state is solvent-dependent. In aqueous solutions, methanol, and acetonitrile (B52724), the triplet lifetime is approximately 80 microseconds. However, in more viscous solvents like ethanediol, this lifetime is significantly extended to around 1250 microseconds d-nb.info. These lifetimes are crucial for determining the efficiency of subsequent photochemical reactions.

Intersystem Crossing (ISC) Dynamics

Intersystem crossing (ISC) is a vital radiationless transition that allows molecules to move from a singlet excited state (S₁) to a triplet excited state (T₁) nih.govresearchgate.netmdpi.comx-mol.netnih.gov. This process is particularly important for photosensitizers, as triplet states are often longer-lived and more reactive than singlet states, facilitating energy and electron transfer. This compound undergoes ISC, populating its triplet manifold d-nb.infomdpi.com. Its intersystem crossing efficiency has been reported to be approximately 45% relative to that of thionine (B1682319) d-nb.info. The presence of heavy atoms within a molecule or its environment can significantly enhance ISC rates, a phenomenon that can be leveraged in the design of more efficient photosensitizers d-nb.infox-mol.netnih.govuni-konstanz.de.

Reactive Oxygen Species (ROS) Generation Mechanisms

This compound is recognized for its potent photodynamic efficiency, acting as a sensitizer (B1316253) that generates reactive oxygen species (ROS) upon light irradiation d-nb.infomicrobiologyresearch.org. This ROS generation is central to its photodynamic activity and typically proceeds via two main mechanisms: Type I and Type II photochemistry x-mol.netresearchgate.netresearchgate.net.

In Type I mechanisms, the photoexcited this compound molecule interacts directly with molecular oxygen or other biological substrates through electron transfer. This process can lead to the formation of radical intermediates, such as the superoxide (B77818) radical anion (O₂•⁻) and hydroxyl radicals (•OH), which are highly reactive ROS x-mol.netresearchgate.netresearchgate.net. The electron transfer can occur from the excited dye to oxygen, or from a donor molecule to the excited dye, initiating a radical chain reaction.

Type II mechanisms involve a direct energy transfer process. The triplet excited state of this compound (³TP*) transfers its energy to ground-state molecular oxygen (³O₂). This energy transfer results in the formation of singlet oxygen (¹O₂), which is a highly reactive and cytotoxic form of ROS x-mol.netresearchgate.netresearchgate.net. This pathway is particularly efficient when the triplet state of the photosensitizer is long-lived and its triplet energy is higher than that of singlet oxygen.

Photoinduced Electron Transfer (PET) Processes

Photoinduced electron transfer (PET) is a fundamental photophysical process where an electron is transferred between molecules following photoexcitation edinst.com. This compound can engage in PET reactions, for instance, by quenching the triplet states of aromatic ketones via electron transfer, particularly in polar solvents like acetonitrile d-nb.infocapes.gov.br. The energetics of such electron transfer events are often described by the Rehm-Weller equation, which relates the driving force for electron transfer to the reduction potentials of the donor and acceptor and the energy of the excited state edinst.com.

This compound functions as an electron acceptor. Its one-electron reduction potential has been estimated to be approximately -0.41 V versus the saturated calomel (B162337) electrode (s.c.e.), although this value is subject to concentration-dependent effects d-nb.info. In certain molecular probe designs, PET can also lead to a nonfluorescent state of the molecule rsc.org.

Data Tables

| Property | Value(s) | Notes | Source |

| Absorption Maximum (λabs) | ~582 nm | Characteristic absorption band | researchgate.net |

| Triplet Lifetime (τT) | ~80 µs | In water, methanol, acetonitrile | d-nb.info |

| Triplet Lifetime (τT) | ~1250 µs | In ethanediol | d-nb.info |

| ISC Efficiency (relative) | ~45% of thionine's efficiency | Comparison to thionine | d-nb.info |

| One-electron Reduction Potential | ~-0.41 V vs. s.c.e. | Approximate value, concentration-dependent | d-nb.info |

Compound List

This compound (TP)

Thionine

Methylene (B1212753) Blue

Pyronin B (PYR)

2,7-difluoropyronin B

9-methyl-2,7-difluoropyronin B

Molecular Interactions and Biochemical Mechanisms of Thiopyronine

Interaction with Nucleic Acids (DNA and RNA)

Thiopyronine (TP) is known to possess an in vitro binding affinity for nucleic acids, a characteristic that is believed to underpin its microbiocidal and virucidal activities. pnas.org Its structural similarity to other phenothiazine (B1677639) dyes, such as thionine (B1682319) and methylene (B1212753) blue, suggests that it interacts with DNA and RNA through mechanisms like intercalation or groove binding. pnas.org The precise nature of this binding is influenced by factors such as ionic strength. pnas.org

The ability of this compound to bind to nucleic acids has been demonstrated in studies involving the Qβ bacteriophage, which is composed of RNA. pnas.org This interaction is considered a key component of its virucidal effects. pnas.org However, detailed quantitative studies providing specific binding constants (K_d) or the precise stoichiometry for this compound's complexes with purified DNA or RNA are not extensively detailed in the available literature. The determination of binding affinity and stoichiometry for such dye-nucleic acid interactions often employs biophysical techniques like composition-gradient multi-angle light scattering (CG-MALS) and equilibrium binding anisotropy, which can elucidate the stoichiometric ratios and dissociation constants for each binding site within a complex. news-medical.netnih.gov For example, studies on other DNA-binding molecules have successfully used these methods to reveal complex binding mechanisms, including multi-order cooperativity and stoichiometric ratios such as 1:1, 2:1, and 4:2 (protein:DNA). news-medical.net

The binding of phenothiazine dyes to nucleic acids typically induces distinct changes in their spectroscopic properties. chalmers.senih.gov While specific spectra for this compound are not detailed, studies on the closely related dye thionine provide insight into the expected signatures. chalmers.senih.gov These methods, including optical absorption and fluorescence spectroscopy, have been used to confirm the adsorption of this compound to viral RNA. pnas.org

Common spectroscopic changes upon a dye's intercalation into the DNA double helix include:

Absorption Spectroscopy : A decrease in the molar absorptivity (hypochromicity) and a shift of the absorption maximum to a longer wavelength (bathochromic or red shift). nih.gov

Circular Dichroism (CD) Spectroscopy : The induction of CD signals (ICD) in the absorption region of the achiral dye molecule. chalmers.senih.gov This occurs due to the dye's transition moments coupling with those of the chirally arranged nucleobases in the DNA helix. chalmers.sespringernature.com The shape and sign of the ICD spectrum can provide information about the geometry of the binding. chalmers.senih.gov

Fluorescence Spectroscopy : The binding of a dye to nucleic acids often leads to quenching or enhancement of its fluorescence. nih.govnih.gov Changes in fluorescence can be titrated to determine binding curves and association constants. nih.gov

These spectroscopic techniques are fundamental tools for characterizing the binding mode (e.g., intercalation vs. groove binding) and affinity of ligands to DNA and RNA. springernature.comnih.gov

Research on the photodynamic effect of this compound in eukaryotic cells indicates that it does not primarily target nuclear DNA for inhibition. In studies using Chinese hamster ovary (CHO) cells, treatment with this compound and visible light led to a delay in cell growth. scalarsymphony.health A corresponding delay was observed in the synthesis of DNA and RNA; however, the maximal synthesis rates were not significantly reduced. scalarsymphony.health This finding led researchers to conclude that the photodynamic effect of this compound does not involve a direct attack on nuclear DNA. scalarsymphony.health

Similarly, experiments in growing yeast cells (Saccharomyces cerevisiae) showed that photodynamic treatment with this compound did not inhibit DNA synthesis. This stands in contrast to other photosensitizers like 8-methoxypsoralen, which did inhibit DNA synthesis under similar conditions. This result provides further evidence that this compound's photodynamic action is not directed at the nuclear DNA of eukaryotic cells.

| Cellular Model | Experimental Condition | Observed Effect on DNA/RNA Synthesis | Conclusion | Reference |

|---|---|---|---|---|

| Chinese Hamster Ovary (CHO) Cells | Photodynamic treatment with this compound and visible light | Delay in the maxima of DNA and RNA synthesis, but no significant reduction in the rate. | The photodynamic effect does not appear to involve a direct attack on nuclear DNA. | scalarsymphony.health |

| Yeast (Saccharomyces cerevisiae) | Photodynamic treatment with this compound and visible light | DNA synthesis was not inhibited. | Further evidence that the photodynamic effect does not attack nuclear DNA in eukaryotic cells. |

Studies on cell-free protein synthesis in yeast, another cytoplasmic function, showed significant inhibition by the photodynamic action of this compound. tandfonline.com The effect was traced to the damage of aminoacyl-tRNA-synthetase activity, a key component of the protein synthesis machinery. tandfonline.com However, this compound is capable of entering the nucleus, as evidenced by its ability to induce both cytoplasmic and nuclear mutations in a photodynamically sensitive strain of yeast. nih.gov Collectively, these findings indicate that while this compound can access nuclear components, its primary and most immediate damaging effects are localized to cytoplasmic targets. researchgate.nettandfonline.comnih.gov

Interaction with Proteins and Other Biomolecules

While the interaction of various drugs and small molecules with serum albumins like Bovine Serum Albumin (BSA) is a widely studied area, specific research detailing the binding of this compound to BSA is not prominently available in the reviewed literature.

The interaction of ligands with BSA is typically investigated using a suite of spectroscopic and calorimetric techniques to determine binding mechanisms, affinity, and the nature of the forces involved. nih.govplos.orgmdpi.com Standard methods include:

Fluorescence Spectroscopy : Used to study the quenching of BSA's intrinsic tryptophan fluorescence upon ligand binding. This can reveal binding constants (K_b), the number of binding sites (n), and the quenching mechanism (static or dynamic). nih.govmdpi.com

UV-Visible Absorption Spectroscopy : Changes in the absorption spectrum of BSA or the ligand upon complex formation can confirm the interaction. plos.org

Circular Dichroism (CD) Spectroscopy : This technique is employed to detect conformational changes in the secondary structure of BSA (e.g., changes in α-helix content) as a result of ligand binding. plos.orgmdpi.com

Thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) changes are often calculated from temperature-dependent binding studies to elucidate the primary forces (e.g., hydrophobic interactions, hydrogen bonds, electrostatic forces) driving the complex formation. plos.orgmdpi.com Although direct data for this compound is lacking, these established methods would be the standard approach for characterizing its potential interactions with BSA.

Conformational Changes Induced by Dye Binding

The binding of small molecules, such as dyes, to biological macromolecules can induce significant conformational changes in the target structure. elifesciences.orgnih.govnih.govplos.org These structural rearrangements are often crucial for the molecule's biological activity and the subsequent cellular response. While direct crystallographic or NMR studies detailing the precise conformational changes induced specifically by this compound on proteins or nucleic acids are not extensively available in the provided search results, the general principles of ligand-induced conformational changes can be applied.

When a dye like this compound binds to a protein, it can occur via an "induced fit" mechanism, where the initial binding event triggers a conformational shift in the protein. elifesciences.org This is in contrast to the "conformational selection" model, where the protein already exists in an equilibrium of different conformations, and the ligand preferentially binds to and stabilizes one of them. elifesciences.org These changes can range from minor side-chain rotations to more substantial movements of entire loops or domains. nih.govplos.org For instance, in 85% of ligand-protein complexes, a small number of side chains (three or less) undergo conformational changes upon ligand binding. nih.gov

The binding of a ligand is driven by a combination of enthalpic and entropic effects, which are reflected in the protein's free-energy landscape. plos.org The binding of this compound to its target would alter this landscape, favoring a new conformational state. These conformational changes are not random but are dictated by the intrinsic structural dynamics of the protein. Normal mode analysis, a computational technique, can be used to predict the likely conformational changes upon ligand binding by examining the lowest-frequency normal modes of the protein's movement. nih.gov

The following table summarizes the types of conformational changes that can be induced by ligand binding, which are applicable to the interaction of this compound with its biological targets.

| Type of Conformational Change | Description | Potential Impact on this compound Interaction |

| Side-Chain Reorientation | Rotation of amino acid side chains in the binding pocket. nih.gov | Optimizes the binding affinity and specificity for this compound. |

| Loop Movement | Flexible loop regions of a protein can shift their position to accommodate the bound ligand. plos.org | Can expose or conceal other binding sites, modulating protein-protein interactions. |

| Domain Rearrangement | Larger, more rigid domains of a protein can move relative to each other. | May trigger significant functional changes, such as enzyme activation or inhibition. |

| Allosteric Effects | Binding at one site induces a conformational change at a distant site on the protein. plos.org | Allows for the regulation of protein function by this compound binding at a site other than the active site. |

It is important to note that even small, closely related ligands can induce different conformational changes in the same protein target, highlighting the specificity of these interactions. nih.gov Therefore, the precise conformational changes induced by this compound would be unique to its structure and the specific biomolecule it binds to.

Reactive Oxygen Species Interaction with Cellular Components

This compound can act as a photosensitizer, a key component in photodynamic therapy (PDT). acs.orgmdpi.commdpi.com The fundamental mechanism of PDT involves the generation of reactive oxygen species (ROS) upon the activation of the photosensitizer with light of a specific wavelength. acs.orgmdpi.com These ROS are highly cytotoxic and can interact with and damage various essential cellular components. acs.orgfoliamedica.bg

The process begins when this compound absorbs a photon, exciting it to a short-lived singlet state. Through a process called intersystem crossing, it can transition to a longer-lived triplet state. mdpi.com The triplet-state photosensitizer can then initiate two types of photochemical reactions:

Type I Reaction: The excited photosensitizer transfers an electron to molecular oxygen or other substrates, forming radical ions like the superoxide (B77818) anion (O₂⁻•) and hydroxyl radicals (•OH). mdpi.com

Type II Reaction: The excited photosensitizer directly transfers its energy to ground-state molecular oxygen (³O₂), generating the highly reactive singlet oxygen (¹O₂). mdpi.com

Singlet oxygen is a major cytotoxic agent in PDT and readily reacts with a variety of biomolecules, leading to oxidative damage. mdpi.comfoliamedica.bg The interactions of these ROS with cellular components are summarized below.

| Cellular Component | Type of Damage Induced by ROS | Consequence of Damage |

| Lipids | Peroxidation of unsaturated fatty acids in cell membranes. foliamedica.bg | Loss of membrane integrity, altered fluidity and permeability, leading to necrosis. mdpi.com |

| Proteins | Oxidation of amino acid residues (e.g., tryptophan, methionine, cysteine), cross-linking, and aggregation. foliamedica.bg | Enzyme inactivation, disruption of signaling pathways, and cytoskeletal damage. |

| Nucleic Acids | Oxidation of guanine (B1146940) bases (forming 8-oxoguanine), leading to DNA strand breaks. foliamedica.bg | Mutagenesis, inhibition of DNA replication and transcription, and induction of apoptosis. |

The specific type of cell death induced by this compound-mediated PDT, whether apoptosis, necrosis, or autophagy, is often dependent on the intracellular localization of the dye. mdpi.com For example, if this compound localizes in the mitochondria, it can trigger the intrinsic apoptotic pathway. If it accumulates in the cell membrane, the resulting damage is more likely to lead to necrosis. mdpi.com The effectiveness of ROS generation can be influenced by factors within the cellular microenvironment, such as oxygen concentration and the presence of antioxidants. acs.org

Cellular Uptake and Localization Mechanisms

The ability of this compound to exert its biological effects is contingent on its capacity to cross the cell membrane and reach its intracellular targets. The cell membrane, a phospholipid bilayer, acts as a selective barrier. atlanticoer-relatlantique.ca The transport of molecules like this compound across this barrier can occur through several mechanisms.

While it was once thought that lipophilic compounds could freely diffuse across the cell membrane, there is growing evidence that carrier-mediated transport is crucial for many drugs. nih.govmdpi.com Given that this compound is a cationic dye, its passive diffusion across the hydrophobic membrane core may be limited. mdpi.com The cellular uptake of such molecules is often a saturable process, indicating the involvement of specific transport proteins. nih.gov

The potential pathways for this compound uptake are outlined in the table below.

| Transport Mechanism | Description | Relevance to this compound |

| Simple Diffusion | Passive movement of small, nonpolar molecules down their concentration gradient directly across the lipid bilayer. atlanticoer-relatlantique.ca | Likely a minor pathway for the charged and relatively polar this compound molecule. |

| Facilitated Diffusion | Passive transport mediated by channel or carrier proteins. atlanticoer-relatlantique.canumberanalytics.com | Could be a significant pathway if specific transporters for organic cations recognize this compound. |

| Active Transport | Movement against a concentration gradient, requiring energy (ATP) and specific transporter proteins. atlanticoer-relatlantique.canumberanalytics.com | Possible, particularly if the cell actively accumulates the dye. |

| Endocytosis | The cell membrane engulfs the molecule to form an intracellular vesicle. This includes phagocytosis, pinocytosis, and receptor-mediated endocytosis. atlanticoer-relatlantique.cawilhelm-lab.com | A plausible mechanism, especially for aggregated forms of the dye or if it binds to receptors on the cell surface. |

The specific transporters involved in this compound uptake are not definitively identified in the provided search results. However, studies on similar molecules suggest that transporters for amino acids or other organic cations could be involved. nih.gov For example, L-type amino acid transporters (LATs) are known to transport various iodothyronines. nih.gov

Once inside the cell, this compound does not distribute uniformly but instead localizes to specific subcellular compartments. This compartmentalization is critical to its mechanism of action. The interactions between organelles, such as mitochondria and lysosomes, are also crucial for cellular homeostasis and can be influenced by the presence of xenobiotics. frontiersin.orgnih.gov

Mitochondria: As the primary sites of cellular respiration and ATP production, mitochondria are a key target for many cationic dyes due to their negative membrane potential. researchgate.net Some fluorescent probes are specifically designed to accumulate in mitochondria. researchgate.netresearchgate.net Localization of a photosensitizer like this compound in mitochondria can lead to ROS-induced damage to the mitochondrial membrane, disrupting the electron transport chain and initiating apoptosis. frontiersin.org

Lysosomes: These acidic organelles are involved in the degradation of macromolecules and cellular waste. frontiersin.org They can sequester basic compounds. The interaction between mitochondria and lysosomes is vital for processes like mitophagy, the selective removal of damaged mitochondria. nih.govresearchgate.net Some studies have shown that certain drugs can increase the colocalization of mitochondria and lysosomes. researchgate.net

Nucleoli: The nucleolus is a sub-compartment of the nucleus involved in ribosome biogenesis. Some fluorescent probes have been observed to migrate from the mitochondria to the nucleolus during cell injury or death, a phenomenon that could potentially apply to this compound. researchgate.netresearchgate.net

The specific localization of this compound can be influenced by the cell type and its metabolic state. The dynamic interplay and communication between these organelles are complex, and the introduction of a molecule like this compound can perturb these interactions. frontiersin.orgnih.gov

Cells can develop resistance to cytotoxic agents like this compound through various mechanisms that prevent the drug from reaching its target at a sufficient concentration. lumenlearning.comoregonstate.educationnih.gov These resistance mechanisms can be intrinsic or acquired through exposure to the compound.

| Resistance Mechanism | Description | Potential Relevance to this compound |

| Decreased Drug Accumulation | This is one of the most common forms of drug resistance. nih.gov | Reduced Influx: Alterations or downregulation of the specific transporters responsible for this compound uptake would decrease its intracellular concentration. lumenlearning.comnih.govIncreased Efflux: Upregulation of efflux pumps, such as P-glycoprotein (P-gp), can actively transport this compound out of the cell. This is a common mechanism for multidrug resistance. oregonstate.educationnih.gov |

| Altered Drug Target | Spontaneous mutations in the gene encoding the molecular target of this compound can reduce its binding affinity. oregonstate.education | If this compound binds to a specific protein or nucleic acid sequence, mutations in that target could confer resistance. |

| Altered Drug Metabolism | The cell may increase the expression of enzymes that chemically modify and inactivate this compound. oregonstate.educationnih.gov | Enzymatic modification, such as glycosylation or phosphorylation, could render this compound unable to bind its target or generate ROS. lumenlearning.com |

| Sequestration | The drug can be sequestered in cellular compartments, such as lysosomes, preventing it from reaching its site of action. | Increased lysosomal sequestration could be a mechanism to lower the effective concentration of this compound in other parts of the cell. |

The development of drug resistance is a significant challenge in chemotherapy and photodynamic therapy. Strategies to overcome resistance include the use of nanocarriers to alter the drug's uptake pathway and bypass efflux pumps. nih.gov

Redox Chemistry and Electron Transfer in Biological Systems

Redox reactions, involving the transfer of electrons, are fundamental to many biological processes, including cellular respiration and photosynthesis. fiveable.mesolubilityofthings.com The redox properties of a molecule like this compound determine its ability to participate in these electron transfer reactions.

The transfer of electrons in biological systems is often facilitated by a series of protein complexes and coenzymes, such as NAD⁺ and FAD, which act as electron carriers. fiveable.mesolubilityofthings.com Electron transfer can occur through an outer-sphere mechanism, where the electron donor and acceptor are not directly linked, or an inner-sphere mechanism. The rate of these reactions is influenced by the redox potentials of the participating molecules. nih.govnih.gov

This compound, as a photosensitizer, is intimately involved in photo-induced electron transfer. nih.gov Upon light absorption, its redox potential is altered, enabling it to either accept or donate electrons, leading to the formation of ROS as described in section 5.2.3. mdpi.com The redox potential of this compound can be modulated, for instance, through chemical modification, which can influence the efficiency of electron transfer and subsequent biological effects. nih.govresearchgate.net

The redox chemistry of this compound is also relevant to its interactions with cellular redox buffers, such as the glutathione (B108866) system. fiveable.me High levels of glutathione in some cells can counteract the oxidative stress induced by this compound, representing a potential mechanism of resistance. acs.org

The study of proton-coupled electron transfer (PCET) is also pertinent, where an electron and a proton are transferred together. nih.gov This is a common mechanism in the redox chemistry of many biological molecules, such as tyrosine, and could play a role in the reactions of this compound within the complex biological milieu. nih.gov

Electrochemical Characterization in Biological Contexts

The electrochemical properties of a compound are fundamental to understanding its behavior in a biological system, as they dictate the potential for electron transfer reactions. In biological contexts, these characteristics are typically evaluated at a physiological pH of around 7.4. pressbooks.pubresearchgate.net The standard reduction potential (E°'), measured at pH 7, provides a standardized measure of a molecule's tendency to acquire electrons and become reduced. pressbooks.pubwikipedia.org

The electrochemical behavior of pyronin derivatives, which share a core structure with this compound, has been investigated using techniques like cyclic voltammetry (CV) in phosphate (B84403) buffer solutions at pH 7.4 to mimic physiological conditions. researchgate.net For instance, a study on a benzylthiol-substituted pyronin (BTP), a close structural relative of this compound, provided insights into its redox activity. researchgate.net Cyclic voltammetry and electrochemiluminescence (ECL) tests revealed that such derivatives are electrochemically active. researchgate.net Specifically, the cathodic (reduction) ECL emission for BTP was observed with a peak potential at -0.54 V versus a Saturated Calomel (B162337) Electrode (SCE) in an aqueous buffer. researchgate.net

Table 1: Electrochemical Data for a this compound-Related Derivative in a Biological Context

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Cathodic ECL Peak Potential | -0.54 V (vs. SCE) | 0.1 M PBS (pH 7.4) | researchgate.net |

Interaction with Redox Active Species and Enzymes

This compound's biological activity is significantly mediated through its interaction with molecular oxygen and the subsequent generation of reactive oxygen species (ROS). This process is typically initiated by the absorption of light, which elevates the this compound molecule to an excited triplet state. nih.gov

In what is known as a Type I photodynamic mechanism, the excited photosensitizer can interact directly with a substrate molecule through hydrogen-atom abstraction or electron transfer, creating free radicals. nih.gov These radicals can then react with molecular oxygen (O₂) to produce the superoxide radical anion (O₂•⁻). nih.gov Studies on transient intermediates of this compound in aqueous solutions support a mechanism where the reaction of a metastable radical form with oxygen regenerates the ground-state this compound and reduces O₂ to superoxide. google.com This superoxide anion is a key ROS that can subsequently lead to the formation of other reactive species, such as hydrogen peroxide. nih.gov The photodynamic effect of this compound on DNA is understood to proceed via a redox mechanism involving an oxidized sensitizer (B1316253) radical as a key intermediate. capes.gov.br

The primary ROS generated by this compound's photodynamic action are substrates for endogenous antioxidant enzymes. Key enzymes in cellular defense against oxidative stress include superoxide dismutase (SOD) and catalase. xiahepublishing.com Superoxide dismutase catalyzes the dismutation of the superoxide radical into molecular oxygen and hydrogen peroxide. xiahepublishing.comcsic.es Catalase, in turn, is responsible for the decomposition of hydrogen peroxide into water and oxygen. xiahepublishing.comwikipedia.org While this compound is known to generate the superoxide radicals that these enzymes act upon, direct interaction studies between this compound itself and enzymes like catalase or superoxide dismutase are not extensively detailed in the available literature. The relationship is primarily indirect: this compound produces the ROS, and the enzymes then function to neutralize these reactive species as part of the cell's natural antioxidant defense system. xiahepublishing.com

Table 2: Interaction of this compound with Redox Active Species

| Interacting Species | Product(s) | Mechanism | Source |

|---|---|---|---|

| Molecular Oxygen (O₂) | Superoxide Radical Anion (O₂•⁻) | Type I Photodynamic Reaction | nih.govgoogle.com |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Benzylthiol-substituted pyronin (BTP) |

| Superoxide |

| Hydrogen Peroxide |

| Oxygen |

| DNA (Deoxyribonucleic acid) |

| Superoxide Dismutase (SOD) |

Photodynamic Action Studies with Thiopyronine

Mechanisms of Photodynamic Damage in Cellular Models

Induction of Cellular Damage and Growth Inhibition in Unicellular Organisms

Thiopyronine has demonstrated efficacy in inducing damage and inhibiting the growth of various unicellular organisms through photodynamic action. Research has shown that this compound, along with other photosensitizers like Methylene (B1212753) Blue and Thionine (B1682319), can adsorb onto bacteriophages, such as Qbeta bacteriophage, suggesting a potential for inactivation usp.br. In bacterial suspensions, this compound is rapidly and strongly adsorbed by Proteus bacteria. However, its photodynamic inactivation rate is affected by irreversible reduction by the bacteria, which decreases the concentration of the oxidized dye available for activation researchgate.net. This interaction highlights this compound's capacity to interact with and potentially damage microbial cells.

Generation and Role of Reactive Oxygen Species in Damage Induction

The photodynamic activity of this compound is intrinsically linked to its ability to generate reactive oxygen species (ROS) upon light activation. This compound exhibits a high velocity of free radical generation and reoxidation, contributing to its potent photodynamic effectiveness researchgate.net. When this compound absorbs light, it transitions to an excited state, which can then transfer energy to molecular oxygen. This process generates highly reactive ROS, such as singlet oxygen mdpi.comsmw.ch. These ROS are critical mediators of cellular damage, capable of oxidizing vital biomolecules including lipids, proteins, and nucleic acids like DNA and guanosine (B1672433) researchgate.netnih.govnih.gov. The oxidative damage induced by ROS can lead to cellular dysfunction, apoptosis, and growth inhibition mdpi.comnih.govnih.gov.

Comparative Studies with Other Photosensitizers

This compound has been directly compared with other common photosensitizers, such as Methylene Blue and Pyronine, revealing distinct differences in their photodynamic properties and effectiveness. This compound demonstrates outstanding photodynamic effectiveness, surpassing that of Methylene Blue and Pyronine, which is attributed to several key physical-chemical properties researchgate.net.

These properties include a high velocity of free radical generation and reoxidation, a relatively positive reduction potential for its oxidized free radical, and an irreversible oxidation behavior of its leuco form, unlike the reversible behavior of leuco-methylene blue researchgate.net. Furthermore, this compound exhibits a fairly high equilibrium constant for complex formation with DNA, suggesting a strong interaction with genetic material researchgate.net. While both this compound and Methylene Blue are adsorbed by Proteus bacteria, this compound's irreversible reduction by these cells impacts its inactivation rate, whereas Methylene Blue's reduction is not inhibited by oxygen researchgate.net.

| Property | This compound | Methylene Blue | Pyronine |

| Photodynamic Effectiveness | Outstanding researchgate.net | High | High |

| Velocity of Free Radical Generation | High researchgate.net | Not specified | Not specified |

| Velocity of Reoxidation of Free Radical | High researchgate.net | Not specified | Not specified |

| Reduction Potential of Oxidized Free Radical | Fairly positive researchgate.net | Not specified | Not specified |

| Leuco-dye Oxidation Behavior | Irreversible researchgate.net | Reversible | Not specified |

| DNA Complex Formation Constant | Fairly high researchgate.net | Not specified | Not specified |

| Effect on Proteus bacteria (inactivation) | Adsorbed quickly and strongly; reduced irreversibly, decreasing inactivation rate researchgate.net | Adsorbed to similar extent; reduction not inhibited by oxygen researchgate.net | Not specified |

This compound, along with Methylene Blue and Thionine, is also recognized as a dye compound that can be utilized in photodynamic therapy (PDT) and sonodynamic therapy (SDT) google.com. These dyes, belonging to classes like phenothiazines and xanthenes, are foundational in photodynamic applications google.comgoogle.com. Comparative studies also indicate that this compound, Methylene Blue, and Thionine can adsorb onto Qbeta bacteriophage, suggesting a common mechanism of interaction with viral particles usp.br.

List of Compounds Mentioned:

this compound

Methylene Blue

Thionine

Pyronine

Pyronine G

Eosin Y

Eosin B

Rose Bengal

Erythrosine B

Fluorescein

Phloxin

Fluorone dyes

Rhodamine dyes

Rhodamine 6G

Rhodamine B

Rhodamine 123

Alexa family

Malachite green

Crystal violet

Victoria blue

Toluidine blue

Nile blue

Taylor's Blue

Azure A

Azure B

Azure C

Kryptocyanines (EDKC)

Benzophenoxazines

Benzothiazines

Chalkogenapyryliums

Merocyanine dyes

Merocyanine 540

Cytochrome C

Hypericin

Applications of Thiopyronine As Research Probes and Tools

Fluorescent Probes for Specific Ions and Biomolecules

The thiopyronine framework allows for the design of "turn-on" fluorescent probes. These probes are typically engineered to be non-fluorescent in their baseline state. Upon selective interaction with a target molecule, a conformational or chemical change is induced in the probe, leading to a significant increase in fluorescence intensity. This mechanism provides a high signal-to-noise ratio, which is crucial for sensitive detection.

Metal Ion Sensing (e.g., Hg²⁺)

Mercury (Hg²⁺) is a highly toxic heavy metal ion that poses significant environmental and health risks. rsc.org Consequently, the development of sensitive and selective probes for its detection is of great importance. rsc.orgnih.gov While many fluorescent sensors for mercury are based on rhodamine and other fluorophores, the principles can be adapted to the this compound scaffold. nih.govnih.gov Probes are often designed with a recognition site that specifically binds to Hg²⁺. This binding event triggers a structural change, such as the opening of a non-fluorescent spirolactam ring into a highly fluorescent open-cycle form, leading to a "turn-on" signal. nih.gov This strategy allows for both colorimetric and fluorometric detection.

A novel fluorescent probe, TPH, was specifically designed for the detection of Hg²⁺ in aqueous environments. rsc.org This probe demonstrated the ability to quantitatively detect Hg²⁺ with a low detection limit, making it suitable for monitoring mercury in water samples. rsc.org

| Probe Characteristic | Finding | Source(s) |

| Target Ion | Mercury (Hg²⁺) | rsc.org |

| Probe Example | TPH | rsc.org |

| Detection Limit (LOD) | 16 nM | rsc.org |

| Linear Range | 0–2.5 μM | rsc.org |

| Application | Monitoring Hg²⁺ in water samples | rsc.org |

Detection of Reactive Oxygen Species (e.g., Hydroxyl Radical)

Reactive oxygen species (ROS) are highly reactive molecules, such as the hydroxyl radical (•OH), that are produced during normal cellular metabolism. frontiersin.org Imbalances in ROS levels can lead to oxidative stress and cellular damage. The hydroxyl radical is the most reactive of these species, but its extremely short half-life makes it difficult to detect directly. frontiersin.orgubt-uni.net

Fluorescent probes offer a sensitive method for monitoring •OH in biological systems. frontiersin.org Evidence suggests that photoexcited this compound can generate singlet oxygen (¹O₂), another type of ROS. researchgate.net Research has also shown that thiourea (B124793) dioxide, a related sulfur-containing compound, can generate hydroxyl radicals from hydrogen peroxide, challenging the traditional view of these molecules solely as radical scavengers. nih.gov This reactivity can be harnessed to design probes where the this compound core or a functional group attached to it selectively reacts with a specific ROS like the hydroxyl radical. This reaction disrupts the probe's electronic structure, leading to a change in its fluorescence, often a "turn-on" response. frontiersin.org

Sensing Biogenic Amines and Other Metabolites

Biogenic amines, such as histamine, cadaverine, and putrescine, are nitrogenous compounds that serve as important biomarkers for monitoring food spoilage and are involved in numerous biological processes. researchgate.netrsc.org The development of fluorescent sensors for the rapid detection of these amines is an active area of research. researchgate.netrsc.orgnih.gov

Research into rosamine dyes, which share a xanthene core with this compound, has shown that their photophysical properties are sensitive to the presence of various biogenic amines, causing observable changes in their absorption and fluorescence spectra. researchgate.net This indicates the potential for developing this compound-based probes for amine detection. The interaction mechanism often involves a reaction between the amine and the dye, which alters the fluorophore's conjugation and, consequently, its optical properties. rsc.orgresearchgate.net